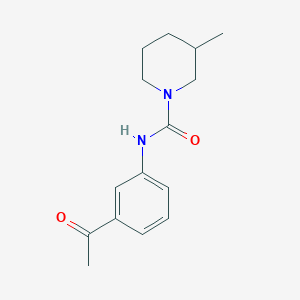
N-(2-hydroxy-4-methylphenyl)oxolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-4-methylphenyl)oxolane-2-carboxamide, commonly known as OM-85, is a synthetic compound that has been extensively studied for its potential therapeutic properties. OM-85 is a mixture of bacterial lysates derived from eight different species of non-pathogenic bacteria. This compound has been shown to have immunomodulatory effects and has been used in various clinical applications.
Mecanismo De Acción
OM-85 works by stimulating the immune system. The bacterial lysates in OM-85 contain various bacterial components, including lipopolysaccharides, peptidoglycans, and proteins. These components act as antigens and stimulate the immune system to produce cytokines and chemokines. The cytokines and chemokines then activate various immune cells, including macrophages, natural killer cells, and T cells, which help to eliminate pathogens and infected cells.
Biochemical and Physiological Effects:
OM-85 has been shown to have various biochemical and physiological effects. It has been shown to increase the production of cytokines and chemokines, as well as enhance the phagocytic activity of macrophages. OM-85 has also been shown to increase the number of T cells and natural killer cells in the blood. These effects help to enhance the immune response and improve the body's ability to fight infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OM-85 has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied for its immunomodulatory effects. It is also relatively easy to obtain and can be used in various in vitro and in vivo experiments. However, OM-85 has some limitations. It is a complex mixture of bacterial lysates, which can make it difficult to identify the specific components responsible for its immunomodulatory effects. Additionally, the effects of OM-85 can vary depending on the species of bacteria used in its synthesis.
Direcciones Futuras
There are several future directions for the study of OM-85. One potential direction is to further investigate its use in the treatment of respiratory infections, including COPD and asthma. Another direction is to study its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, there is a need for further research to identify the specific components responsible for its immunomodulatory effects and to determine the optimal dosing and administration regimens.
Métodos De Síntesis
OM-85 is synthesized by combining bacterial lysates from eight different species of non-pathogenic bacteria. The bacterial lysates are then subjected to a series of purification steps to obtain the final product. The synthesis method for OM-85 is complex and requires expertise in microbiology and biochemistry.
Aplicaciones Científicas De Investigación
OM-85 has been extensively studied for its immunomodulatory effects. It has been shown to enhance the immune response by increasing the production of cytokines and chemokines. OM-85 has been used in the treatment of respiratory infections, including acute bronchitis, recurrent respiratory infections, and chronic obstructive pulmonary disease (COPD). It has also been studied for its potential use in the treatment of allergic rhinitis and asthma.
Propiedades
IUPAC Name |
N-(2-hydroxy-4-methylphenyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8-4-5-9(10(14)7-8)13-12(15)11-3-2-6-16-11/h4-5,7,11,14H,2-3,6H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEGZUGMHSQRMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-4-methylphenyl)oxolane-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-hydroxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7460892.png)





![3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide](/img/structure/B7460921.png)





